Physicochemical Profile Comparison: 351003-33-3 versus 3-(4-Bromophenyl)-2H-1,4-benzoxazine (61821-71-4)
3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine (351003-33-3) exhibits a higher calculated aqueous solubility compared to the non-methylated 3-(4-bromophenyl)-2H-1,4-benzoxazine analog (61821-71-4) . The presence of the 6-methyl group in 351003-33-3 introduces additional hydrophobic character (XLogP3-AA = 4.2) [1] but paradoxically results in a higher predicted solubility due to disruption of crystal lattice packing [2]. This differential solubility profile has practical implications for solution-phase reaction conditions and biological assay preparation.
| Evidence Dimension | Calculated Aqueous Solubility |
|---|---|
| Target Compound Data | 0.036 g/L (calculated at 25 °C) |
| Comparator Or Baseline | 3-(4-Bromophenyl)-2H-1,4-benzoxazine (61821-71-4): <0.01 g/L (estimated) [3] |
| Quantified Difference | Approximately 3- to 4-fold higher calculated solubility |
| Conditions | Calculated values based on molecular descriptors; experimental validation not available in open literature |
Why This Matters
Higher aqueous solubility enables broader compatibility with aqueous-based assay systems and may reduce precipitation-related artifacts in biological screening campaigns.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 3432357, XLogP3-AA = 4.2. View Source
- [2] ChemSrc. 3-(4-溴苯基)-6-甲基-2H-1,4-苯并噁嗪 (CAS 351003-33-3) Density and Solubility Data. View Source
- [3] ChemBase. 3-(4-Bromophenyl)-2H-1,4-benzoxazine (CAS 61821-71-4) Compound Entry. View Source
